molecular formula C14H15NO2 B2551440 1-(Oxan-4-yloxy)isoquinoline CAS No. 2175979-47-0

1-(Oxan-4-yloxy)isoquinoline

Cat. No.: B2551440
CAS No.: 2175979-47-0
M. Wt: 229.279
InChI Key: OOYBZZWDWZSYBX-UHFFFAOYSA-N
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Description

1-(Oxan-4-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It features an isoquinoline core, which is a benzene ring fused to a pyridine ring, with an oxan-4-yloxy substituent. This compound is part of a broader class of isoquinoline derivatives, known for their diverse biological activities and applications in various fields.

Scientific Research Applications

1-(Oxan-4-yloxy)isoquinoline and its derivatives have significant applications in various scientific fields:

Safety and Hazards

The safety data sheet for isoquinoline suggests that it is harmful if swallowed and fatal in contact with skin . It causes skin irritation and serious eye irritation . In case of contact, it is advised to wash off immediately with plenty of water .

Future Directions

The synthesis of isoquinoline derivatives, including 1-(Oxan-4-yloxy)isoquinoline, is a hot topic in organic and medicinal chemistry . The development of diverse and practical approaches using water as a reaction medium in organic synthetic chemistry is desirable . The future direction in this field may involve the development of new strategies for the synthesis of isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yloxy)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-(oxan-4-yloxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYBZZWDWZSYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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